molecular formula C17H23FN2O3 B6089822 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide

4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide

Cat. No. B6089822
M. Wt: 322.4 g/mol
InChI Key: ZYDLOBZNZJBRIB-UHFFFAOYSA-N
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Description

4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, also known as FBM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FBM is a small molecule that belongs to the class of oxoamides and has been found to exhibit interesting biological properties.

Mechanism of Action

4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting the activity of PARP, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide can induce DNA damage and trigger cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been shown to exhibit several biochemical and physiological effects, including the induction of DNA damage, inhibition of cell proliferation, and apoptosis (programmed cell death) in cancer cells. 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and modification, and its ability to selectively target cancer cells. However, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide also has limitations, including its low solubility and potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, including the development of more potent and selective PARP inhibitors, the identification of new targets for 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, and the investigation of its potential use in combination with other anticancer agents. Additionally, further research is needed to determine the safety and efficacy of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide in vivo and to identify potential applications in other fields such as chemical biology and drug discovery.

Synthesis Methods

4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide can be synthesized using a multistep process that involves the reaction of 3-fluorobenzylamine with 4-chlorobutanoyl chloride to form the intermediate product, which is then reacted with N,N-dimethylmorpholine and triethylamine to obtain the final product, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide.

Scientific Research Applications

4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. Researchers have been investigating the biological properties of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide to identify its potential use as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-N,N-dimethyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-19(2)16(21)6-7-17(22)20-8-9-23-15(12-20)11-13-4-3-5-14(18)10-13/h3-5,10,15H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDLOBZNZJBRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide

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